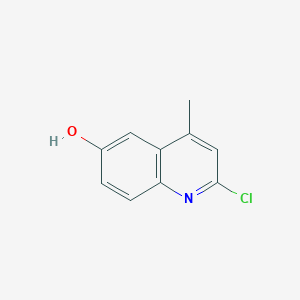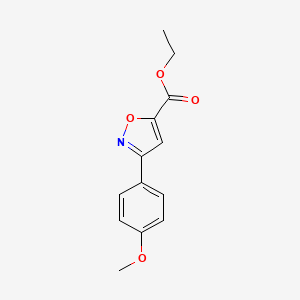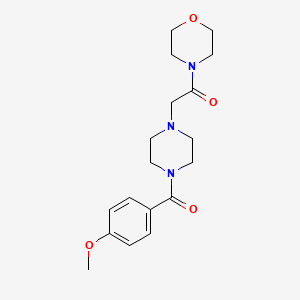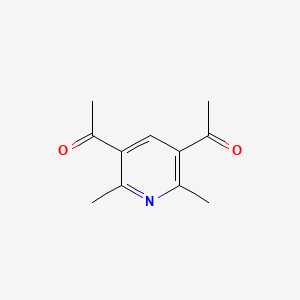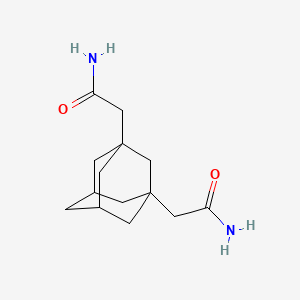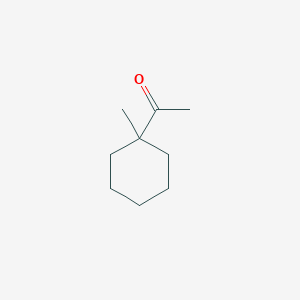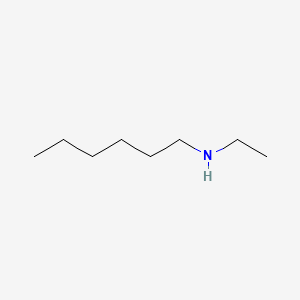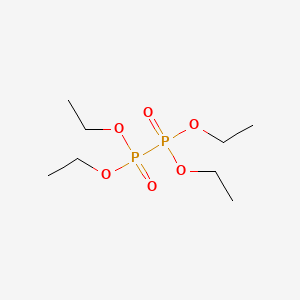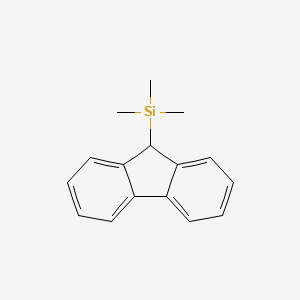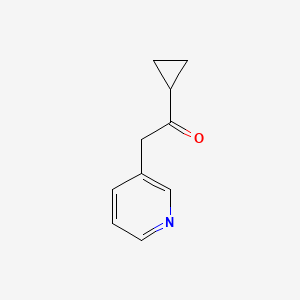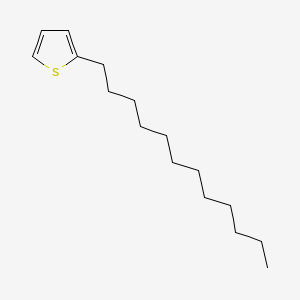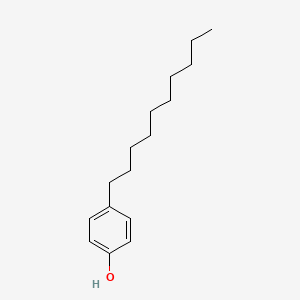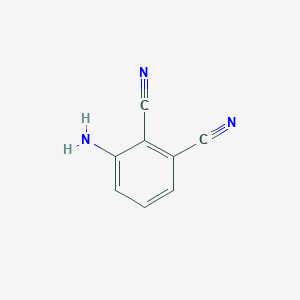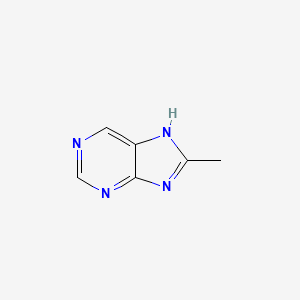
8-Methyl-9H-purine
Vue d'ensemble
Description
8-Methyl-9H-purine is a chemical compound with the molecular formula C6H6N4. Its molecular weight is 134.14 . It is a solid substance that should be stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 8-Methyl-9H-purine involves several steps. One method involves the reaction of 8-methyl-purine with sodium hydride in DMF, followed by the addition of ethyl bromoacetate. The reaction is carried out at room temperature for 1 hour. The crude product is then purified by flash column chromatography to yield the final product .Molecular Structure Analysis
The molecular structure of 8-Methyl-9H-purine consists of a purine ring with a methyl group attached at the 8th position. The InChI code for this compound is 1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3, (H,7,8,9,10) .Physical And Chemical Properties Analysis
8-Methyl-9H-purine is a solid substance with a molecular weight of 134.14 . It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique
Chemical Reactivity and Derivatives Synthesis : The reactivity of methyl groups on 9-phenylpurines, including those at the 8-position on the 9H-purine ring, has been explored. These studies have shown that such groups can undergo condensation with benzaldehyde and ethyl benzoate or oxidation with selenium dioxide, leading to the creation of various purine derivatives (Tanzi, Satoh, & Higashino, 1992).
Tautomerism and Ionization : Investigations into the tautomerism and ionization of purin-8-one and its N-methyl derivatives have provided insights into their spectral properties in aqueous solutions. These studies contribute to our understanding of the chemical behavior of these compounds (Lichtenberg, Bergmann, Rabat, & Neiman, 1972).
Structural Analysis and Inhibitory Properties : Research on 8-substituted O(6)-cyclohexylmethylguanine derivatives, including those with modifications at the C-8 position, has revealed insights into their binding modes and inhibitory properties, particularly in relation to CDK2 inhibitors. This research is significant for the development of more potent inhibitors (Carbain et al., 2014).
Antiviral Agent Synthesis : The synthesis of 9-(phosphonoalkyl)purines, analogues of purines with variations in the alkyl chain length, has been explored for their activity against various viruses, including herpes simplex and human immunodeficiency virus. This research contributes to the development of new antiviral agents (Kim, Luh, Misco, Bronson, Hitchcock, Ghazzouli, & Martin, 1990).
Synthesis of Antimycobacterial Compounds : Studies on the synthesis of 6-(2-furyl)-9-(p-methoxybenzyl)purines and their ability to inhibit the growth of Mycobacterium tuberculosis have been conducted. This research is significant in the search for new antimycobacterial drugs (Braendvang & Gundersen, 2007).
Antilipid Peroxidation Agents : The synthesis of fused 9,10‐Dihydro‐6H‐Azepino‐ and 9,10‐Dihydro‐6H‐[1,3]Diazepino[1,2‐e]Purines via ring-closing metathesis has been explored for their potential as antilipid peroxidation agents. This research may lead to the development of new compounds for therapeutic purposes (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).
- ines and their transformation into 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines have been studied. These compounds have been fully characterized, contributing to the expanding knowledge of purine chemistry and potential pharmaceutical applications (Al‐Azmi, Booth, Carpenter, Carvalho, Marrelec, Pritchard, & Proença, 2001).
Purine Nucleoside Synthesis : Research on purine nucleosides, specifically the synthesis of various methylated and reduced purines, has contributed to our understanding of the stereochemistry and potential therapeutic applications of these compounds (Armarego & Reece, 1976).
Kinase Inhibitor Development : Structural optimization and structure-activity relationship studies of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives have been conducted. This research is critical for developing reversible kinase inhibitors targeting EGFR-activating and resistance mutations, with potential applications in cancer treatment (Yang et al., 2012).
Regiospecific Methylation Methodology : A methodology for the regiospecific C⁸-metalation of purine bases has been developed. This approach has shown that purines can react with platinum compounds, resulting in the formation of Pt(II) complexes with C(8)-bound ylidene ligands. This research opens up new possibilities in the field of purine chemistry and ligand development (Brackemeyer, Hervé, Schulte to Brinke, Jahnke, & Hahn, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
8-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYFLWZKIMYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281731 | |
| Record name | 8-Methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-9H-purine | |
CAS RN |
934-33-8 | |
| Record name | 8-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)
